molecular formula C18H21N5O3 B11156603 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2,5-dimethylphenyl)propanamide

3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2,5-dimethylphenyl)propanamide

Cat. No.: B11156603
M. Wt: 355.4 g/mol
InChI Key: FSDVOJVDBMIAAX-UHFFFAOYSA-N
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Description

3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2,5-dimethylphenyl)propanamide is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2,5-dimethylphenyl)propanamide typically involves multi-step organic reactions. The starting materials often include purine derivatives and substituted anilines. Common reaction conditions may involve:

    Condensation reactions: Combining purine derivatives with substituted anilines under acidic or basic conditions.

    Amidation reactions: Formation of the amide bond through coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different substituents to the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for therapeutic applications, including anti-inflammatory, antiviral, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2,5-dimethylphenyl)propanamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, leading to modulation of signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine derivative found in cocoa, with mild stimulant effects.

    Allopurinol: Used in the treatment of gout, inhibits xanthine oxidase.

Uniqueness

3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2,5-dimethylphenyl)propanamide may possess unique properties due to its specific substituents and structural configuration, leading to distinct biological activities and applications.

Properties

Molecular Formula

C18H21N5O3

Molecular Weight

355.4 g/mol

IUPAC Name

3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(2,5-dimethylphenyl)propanamide

InChI

InChI=1S/C18H21N5O3/c1-11-5-6-12(2)13(9-11)20-14(24)7-8-23-10-19-16-15(23)17(25)22(4)18(26)21(16)3/h5-6,9-10H,7-8H2,1-4H3,(H,20,24)

InChI Key

FSDVOJVDBMIAAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCN2C=NC3=C2C(=O)N(C(=O)N3C)C

Origin of Product

United States

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